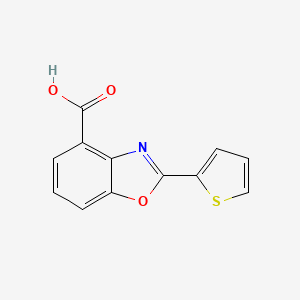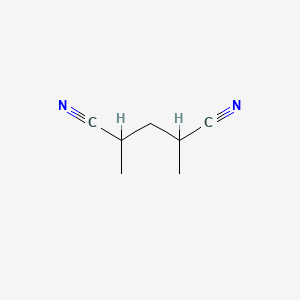
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate is a compound that features a unique combination of a trimethylsilanylethyl group and a thiophene ring
Vorbereitungsmethoden
The synthesis of 2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate typically involves the reaction of 2-trimethylsilylethanol with a suitable carbamate precursor. The reaction conditions often require the presence of a catalyst or promoter to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate involves its interaction with specific molecular targets. The trimethylsilanylethyl group can enhance the compound’s stability and solubility, while the thiophene ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate can be compared with other similar compounds, such as:
Boc (t-Butyloxycarbonyl) Carbamate: Commonly used as a protecting group in peptide synthesis, but differs in its removal conditions.
CBz (Carboxybenzyl) Carbamate: Another protecting group with different stability and removal properties.
TMSE (Trimethylsilylethyl) Esters: Similar in structure but used primarily for esterifications.
These comparisons highlight the unique properties of this compound, such as its stability and versatility in various applications.
Eigenschaften
Molekularformel |
C12H21NO3SSi |
|---|---|
Molekulargewicht |
287.45 g/mol |
IUPAC-Name |
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H21NO3SSi/c1-18(2,3)8-6-16-12(15)13-9-10(14)11-5-4-7-17-11/h4-5,7,10,14H,6,8-9H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
BZHAWDUVYOIHSX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)NCC(C1=CC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-phenyl-6H-furo[2,3-d]pyridazin-7-one](/img/structure/B8604346.png)










![3-[Benzyl(methyl)amino]-1,1-diphenylpropan-2-one](/img/structure/B8604450.png)
